

# Technical Whitepaper: NMR Characterization of Sterically Congested Alkenes

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## Compound of Interest

Compound Name: *(E)*-2,3-Di-*tert*-butyl-2-butene

CAS No.: 54290-40-3

Cat. No.: B13803209

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## Focus: *(E)*-2,3-Di-*tert*-butyl-2-butene[1]

### Executive Summary & Structural Context

Subject: *(E)*-2,3-Di-*tert*-butyl-2-butene Systematic Name: *(E)*-2,2,3,4,5,5-hexamethylhex-3-ene CAS Registry Number: 54290-40-3[1][2]

This guide details the nuclear magnetic resonance (NMR) characterization of *(E)*-2,3-di-*tert*-butyl-2-butene, a molecule of significant interest in physical organic chemistry. It serves as a textbook example of steric compression and molecular gearing.

Unlike simple alkenes, the massive steric bulk of two *tert*-butyl groups flanking the double bond restricts bond rotation and distorts the planar olefinic geometry. This "tie-back" effect results in distinct spectral anomalies, including deshielding of quaternary carbons and specific relaxation dynamics.

### Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, particularly for the detection of slow-relaxing quaternary carbons in the

C spectrum, the following protocol is recommended.

## Reagents & Equipment

- Solvent: Chloroform-  
(CDCl<sub>3</sub>, 99.8% D) with 0.03% v/v TMS.
- Concentration:
  - H NMR: ~10 mg in 0.6 mL solvent.
  - C NMR: ~40–50 mg in 0.6 mL solvent (Critical for quaternary carbon detection).
- Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

## Acquisition Parameters (Standard 400/500 MHz Instrument)

- Temperature: 298 K (25°C). Note: Variable temperature (VT) studies may be required to resolve restricted rotation dynamics.
- Relaxation Delay (D1):
  - H: 1.0 s.
  - C: Set to >2.0 s. The quaternary carbons (C) and olefinic carbons exhibit long spin-lattice relaxation times (T<sub>1</sub>) due to the lack of attached protons (inefficient dipolar relaxation).
- Pulse Angle: 30° (to prevent saturation).

## Spectral Data Analysis

### 3.1.

H NMR Data (400 MHz, CDCl<sub>3</sub>)

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The proton spectrum is deceptively simple due to the molecule's high symmetry ( ). The signals appear as sharp singlets at room temperature, though line broadening may occur at cryogenic temperatures due to the "gearing" of the tert-butyl groups.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.15	Singlet (s)	18H		The tert-butyl methyl protons. Highly intense signal.
1.76	Singlet (s)	6H		Vinyl methyls. Deshielded relative to alkanes due to the anisotropy of the double bond.

Diagnostic Insight: The lack of splitting confirms the isolation of the methyl groups from each other (no vicinal protons). The integration ratio of 3:1 (18H:6H) is the primary confirmation of the structure.

3.2.

C{

H} NMR Data (100 MHz, CDCl

)

The carbon spectrum provides the definitive proof of the tetrasubstituted olefinic backbone.

Chemical Shift ( , ppm)	Type	Assignment	Mechanistic Note
16.5	CH		Vinylic methyl carbons.
31.2	CH		tert-Butyl methyl carbons.
37.8	C		Quaternary carbon of the tert-butyl group.
135.5	C		Olefinic carbons. Deshielded into the aromatic/alkene region.

#### Critical Analysis:

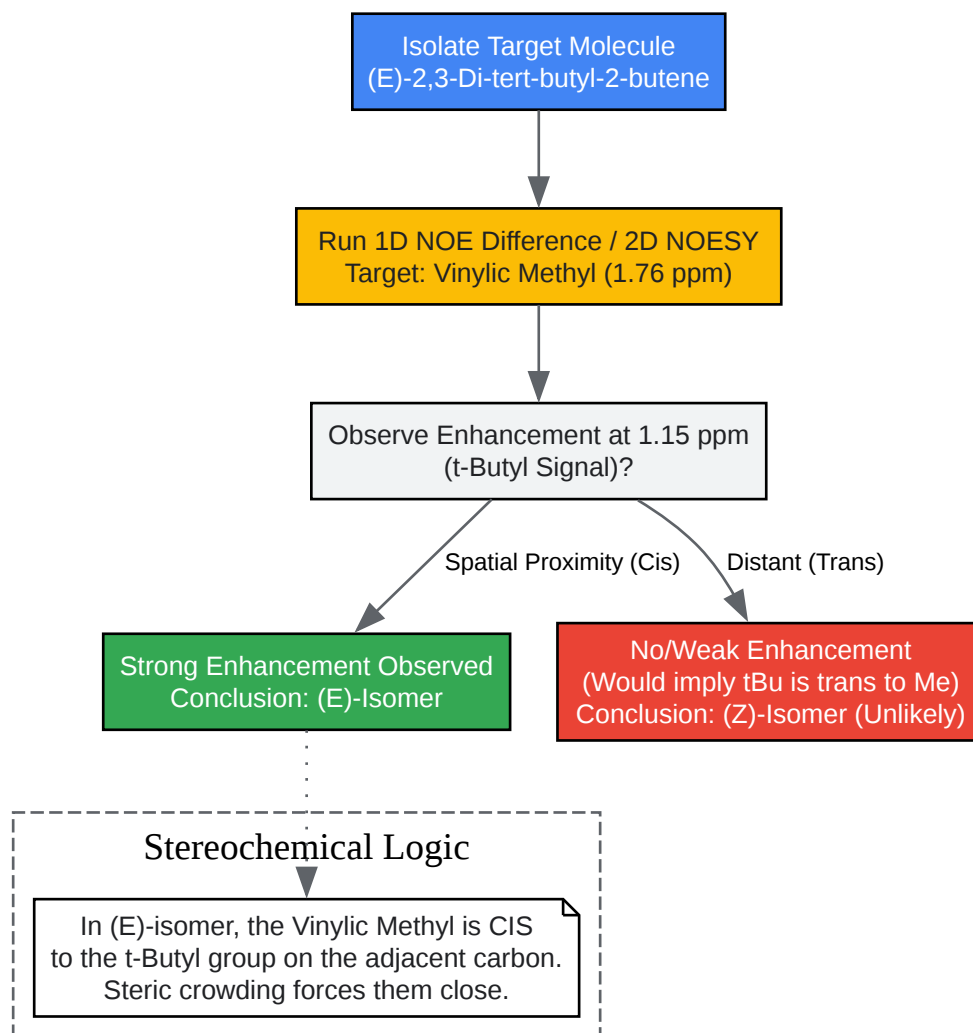
- The Olefinic Signal (135.5 ppm): This peak is often weak due to long relaxation and lack of NOE enhancement (no attached protons). If this peak is missing in a standard scan, increase D1 to 5 seconds and acquire more scans (NS > 1024).
- Steric Shift: The chemical shift of the olefinic carbon is sensitive to the twist in the double bond caused by the steric clash between the tert-butyl and methyl groups.

## Structural Validation & Stereochemistry

Distinguishing the (E)-isomer from the (Z)-isomer is critical, as the (Z)-isomer is thermodynamically disfavored (often by >10 kcal/mol) due to the massive tert-butyl vs. tert-butyl repulsion.

### Workflow: Isomer Confirmation via NOE

The following Graphviz diagram illustrates the logic flow for confirming the (E) geometry using Nuclear Overhauser Effect (NOE) spectroscopy.

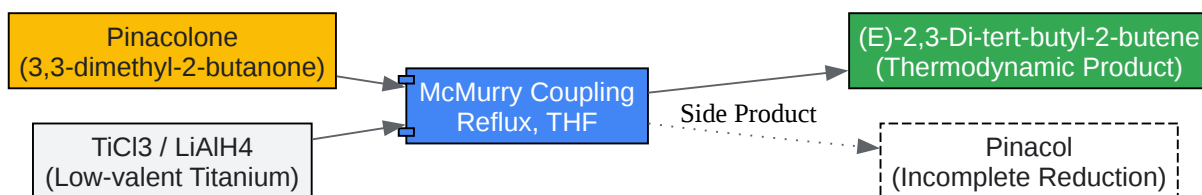


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Caption: Logical decision tree for assigning (E)-stereochemistry based on spatial proximity detected by NOE spectroscopy.

## Synthesis & Isolation Context

Understanding the synthesis aids in identifying common impurities in the NMR spectrum. The standard route is the McMurry Coupling of pinacolone.



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Caption: Synthesis pathway via McMurry coupling. Pinacol impurities may appear in NMR as broad OH signals or methines at ~3.5 ppm.

## Advanced Dynamics: The "Molecular Gear"

Researchers utilizing this molecule often do so to study correlated rotation.

- Observation: At room temperature, the tert-butyl groups rotate rapidly (singlet at 1.15 ppm).
- Low Temperature (< -100°C): The rotation of the tert-butyl group relative to the alkene backbone slows. The singlet may broaden or split into multiple peaks as the "gears" (methyls of the t-butyl) lock into specific conformations relative to the vinylic methyl.
- Mechanism: This is often described as a "bevel gear" system where the meshing of the methyl protons dictates the rotational barrier.

## References

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## Sources

- 1. (E)-2,3-Di-tert-butyl-2-butene | C<sub>12</sub>H<sub>24</sub> | CID 638064 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. (E)-2,3-Di-tert-butyl-2-butene [[webbook.nist.gov](https://webbook.nist.gov)]
- 3. [scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
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